4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)-
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Overview
Description
4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- is a chemical compound with the molecular formula C12H17FN2O2 and a molecular weight of 240.27 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with an amino, fluoro, and methoxyphenyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- involves several steps. One common method includes the reaction of 4-amino-2-fluoro-5-methoxybenzaldehyde with piperidine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- can be compared with other similar compounds, such as:
4-Piperidinol, 1-(4-amino-2-fluorophenyl)-: Lacks the methoxy group, which may affect its chemical and biological properties.
4-Piperidinol, 1-(4-amino-5-methoxyphenyl)-: Lacks the fluoro group, which may influence its reactivity and interactions.
4-Piperidinol, 1-(4-amino-2-methoxyphenyl)-: Lacks the fluoro group and has a different substitution pattern, affecting its overall properties.
The uniqueness of 4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-(4-amino-2-fluoro-5-methoxyphenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-17-12-7-11(9(13)6-10(12)14)15-4-2-8(16)3-5-15/h6-8,16H,2-5,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYDOMOYPFIMDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)F)N2CCC(CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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